Ramiprilat-d3

Description

BenchChem offers high-quality Ramiprilat-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ramiprilat-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

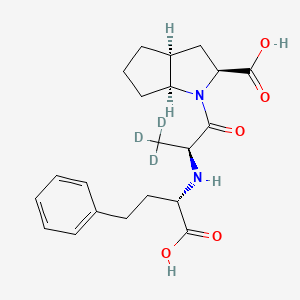

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-DVJVQZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ramiprilat-d3: Structural Characterization and Bioanalytical Application in ACE Inhibitor Pharmacokinetics

[1]

Executive Summary

Ramiprilat-d3 is the deuterated isotopolog of Ramiprilat (

This guide provides a definitive reference for the chemical identity of Ramiprilat-d3 and establishes a validated workflow for its use in quantifying trace-level ACE inhibitors in biological matrices.

Chemical Identity & Structural Analysis[1][2]

Ramiprilat is formed via the hepatic de-esterification of Ramipril.[1][2] While Ramipril contains an ethyl ester group, Ramiprilat possesses a free carboxylic acid at that position, significantly altering its polarity and potency.[1]

Comparative Physicochemical Data

The introduction of three deuterium atoms (

| Feature | Native Ramiprilat | Ramiprilat-d3 (Internal Standard) |

| CAS Number | 87269-97-4 | 1132663-36-5 (varies by label position) |

| Molecular Formula | ||

| Molecular Weight | 388.46 g/mol | ~391.48 g/mol |

| Monoisotopic Mass | 388.200 Da | 391.219 Da |

| Chemical Name | (2S,3aS,6aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Deuterated analog of above |

| Polarity (LogP) | ~0.6 (More polar than Ramipril) | ~0.6 (Isotopologs retain polarity) |

| pKa | 3.2 (Carboxyl), 5.6 (Secondary Amine) | Identical |

Structural Transformation Pathway

The following diagram illustrates the metabolic hydrolysis of the prodrug Ramipril into the active Ramiprilat, highlighting the structural site where the free acid is formed.

Figure 1: Metabolic activation of Ramipril to Ramiprilat.[1] Ramiprilat-d3 mimics the 'Ramiprilat' structure shown above but contains stable heavy isotopes.[1]

Bioanalytical Methodology (LC-MS/MS)[1][4][5][6][7]

The quantification of Ramiprilat in human plasma requires high sensitivity due to its rapid elimination phase and low therapeutic concentrations (typically 1–40 ng/mL).[1] The use of Ramiprilat-d3 is non-negotiable for regulatory-grade bioanalysis (FDA/EMA guidelines) to correct for ion suppression.[1]

Mass Spectrometry Parameters

The method utilizes Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (+ESI) mode.[1][3] The carboxylic acid moieties facilitate protonation

-

Ionization Source: ESI Positive

-

Spray Voltage: 4500–5500 V[1]

-

Source Temperature: 500°C

MRM Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

|---|

| Ramiprilat (Native) | 389.2

Note: The mass shift of +3 Da is observed in both the precursor and the specific product ion, confirming the label is located on a fragment retained during collision-induced dissociation (CID).

Sample Preparation Protocol (Protein Precipitation)

This protocol minimizes sample loss and maximizes throughput.[1]

-

Stock Preparation:

-

Working Internal Standard (WIS):

-

Dilute stock to 500 ng/mL in 50% Methanol/Water.

-

-

Extraction Steps:

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

Spike: Add 10 µL of WIS (Ramiprilat-d3).[1] Vortex 10s.

-

Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN) (containing 0.1% Formic Acid).

-

Agitate: Vortex vigorously for 2 mins.

-

Separation: Centrifuge at 10,000 rpm for 10 mins at 4°C.

-

Transfer: Transfer 200 µL of supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor, dilute 1:1 with mobile phase A (Water) to match initial gradient conditions.[1]

-

Chromatographic Conditions

Ramiprilat is polar; therefore, a high-aqueous start is required to ensure retention on C18 columns.[1]

Workflow Visualization

The following decision tree outlines the logic for bioanalytical method development, ensuring the integrity of the data generated using Ramiprilat-d3.

Figure 2: Step-by-step bioanalytical workflow utilizing Ramiprilat-d3 for error correction.

Handling, Stability & Solubility

Solubility Profile

Ramiprilat is a zwitterionic diacid, making it amphoteric.[1]

-

Water: Sparingly soluble (pH dependent; soluble at pH > 6).[1]

-

Methanol: Freely soluble (Recommended solvent for primary stock).[1]

-

DMSO: Soluble.

-

Non-polar solvents (Hexane/Ether): Insoluble.[1]

Stability Considerations

-

Hygroscopicity: Ramiprilat salts are hygroscopic.[1] Store desiccated.

-

Solution Stability:

Reconstitution

When drying down supernatants (if using SPE or Liquid-Liquid Extraction), do not reconstitute in 100% organic solvent.[1] Reconstitute in a solvent mixture matching the initial mobile phase (e.g., 90% Water / 10% ACN) to prevent "solvent effect" peak broadening.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5362129, Ramipril. Retrieved from [Link][1]

-

U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Sutton, J., et al. (2023). The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

Sources

- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Deuterated Analogs in Pharmaceutical Analysis

An In-Depth Technical Guide to Ramiprilat-d3: Physicochemical Properties and Analytical Applications

Ramiprilat, the active diacid metabolite of the prodrug Ramipril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] It plays a crucial role in the management of hypertension and heart failure by modulating the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] In the realm of drug development and clinical pharmacology, the precise quantification of such active metabolites in biological matrices is paramount for pharmacokinetic and bioequivalence studies. This is where isotopically labeled internal standards, such as Ramiprilat-d3, become indispensable.

Ramiprilat-d3 is a deuterium-labeled version of Ramiprilat.[3] The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule that is chemically identical to the parent compound but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry, making Ramiprilat-d3 an ideal internal standard for quantitative analysis.[4][5] Its use helps to correct for variability during sample preparation and analysis, thereby significantly improving the accuracy, precision, and reliability of analytical methods like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[6]

This technical guide provides a comprehensive overview of Ramiprilat-d3, detailing its core physicochemical properties, the mechanism of action of its non-labeled counterpart, and a practical, field-proven protocol for its application in a bioanalytical context.

Core Physicochemical Properties of Ramiprilat-d3

The fundamental characteristics of a reference standard are critical for its proper handling, storage, and application in an analytical setting. The key physicochemical properties of Ramiprilat-d3 are summarized below.

| Property | Value | Source |

| CAS Number | 1356933-70-4 | [3] |

| Alternate Names | HOE 498 Diacid-d3; Ramipril Diacid-d3 | [3] |

| Molecular Formula | C₂₁H₂₅D₃N₂O₅ | [3] |

| Molecular Weight | 391.48 g/mol | [3] |

| Purity | ≥90% | [3] |

| Application | Deuterium labeled metabolite of ramipril | [3] |

Note: For comparison, the non-deuterated Ramiprilat has a molecular formula of C₂₁H₂₈N₂O₅ and a molecular weight of 388.46 g/mol .[7]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Ramipril is a prodrug that is hydrolyzed in the liver to its active form, Ramiprilat.[1] Ramiprilat exerts its therapeutic effect by competitively inhibiting the Angiotensin-Converting Enzyme (ACE).[2] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is a critical regulator of blood pressure and cardiovascular function.[1][2]

The primary role of ACE is to convert the inactive decapeptide Angiotensin I into the potent vasoconstrictor octapeptide Angiotensin II.[2][8] Angiotensin II causes blood vessels to narrow, leading to an increase in blood pressure.[9] It also stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, further contributing to elevated blood pressure.[9][10]

By inhibiting ACE, Ramiprilat blocks the formation of Angiotensin II.[2] This leads to several physiological effects:

-

Vasodilation: The reduction in Angiotensin II levels causes the smooth muscle in arterioles to relax, leading to a decrease in total peripheral resistance and, consequently, a lowering of blood pressure.[8]

-

Reduced Aldosterone Secretion: The inhibition of Angiotensin II formation leads to decreased aldosterone release, which reduces sodium and water retention.[9]

-

Increased Bradykinin Levels: ACE is also responsible for the breakdown of bradykinin, a peptide that promotes vasodilation.[2] By inhibiting ACE, Ramiprilat increases the levels of bradykinin, which further contributes to its blood pressure-lowering effect.[8]

The following diagram illustrates the central role of ACE within the RAAS and the inhibitory action of Ramiprilat.

Caption: Inhibition of ACE by Ramiprilat within the RAAS pathway.

Experimental Protocol: Quantification of Ramiprilat in Human Plasma using LC-MS/MS

The following protocol details a robust and validated method for the quantitative analysis of Ramiprilat in human plasma, employing Ramiprilat-d3 as the internal standard (IS). The use of a deuterated IS is critical for mitigating matrix effects and ensuring analytical precision.[11]

Materials and Reagents

-

Ramiprilat analytical standard

-

Ramiprilat-d3 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid

-

Human plasma (K2-EDTA)

-

Deionized water

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ramiprilat and Ramiprilat-d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Ramiprilat stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 100 ng/mL).

-

Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the Ramiprilat-d3 stock solution with the same diluent to the desired concentration.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Ramiprilat-d3 internal standard working solution to each tube (except for the blank matrix) and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A standard HPLC or UPLC system.

-

Stationary Phase: A C18 reversed-phase column (e.g., Chromolith SpeedROD RP-18e, 50x4.6 mm).[12]

-

Mobile Phase: A gradient of mobile phase A (0.2% trifluoroacetic acid in water) and mobile phase B (acetonitrile and methanol).[12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Ramiprilat and Ramiprilat-d3.

Data Analysis

-

Integrate the peak areas for both the analyte (Ramiprilat) and the internal standard (Ramiprilat-d3).

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of Ramiprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this analytical protocol is visualized in the diagram below.

Sources

- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ramipril - BioPharma Notes [biopharmanotes.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ramiprilat (Ramipril Diacid) | LGC Standards [lgcstandards.com]

- 8. Ramipril - Wikipedia [en.wikipedia.org]

- 9. Ramipril – eDrug [edrug.mvm.ed.ac.uk]

- 10. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ijpsonline.com [ijpsonline.com]

Difference between Ramiprilat and Ramiprilat-d3 isotopes

Technical Guide: Ramiprilat vs. Ramiprilat-d3 Isotopes in Bioanalytical Workflows

Executive Summary

This technical guide delineates the critical distinctions between Ramiprilat , the pharmacologically active diacid metabolite of the prodrug Ramipril, and Ramiprilat-d3 , its stable isotope-labeled internal standard (SIL-IS). While Ramiprilat is the analyte of interest in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, Ramiprilat-d3 serves as the metrological anchor, compensating for matrix effects, extraction variability, and ionization inconsistencies.

This document analyzes their physicochemical divergence, mass spectrometric fragmentation patterns, and the "chromatographic deuterium isotope effect"—a subtle but critical phenomenon in high-precision LC-MS/MS analysis.

Part 1: Chemical & Isotopic Fundamentals

Ramiprilat (

Ramiprilat-d3 (

Physicochemical Comparison

| Feature | Ramiprilat (Analyte) | Ramiprilat-d3 (Internal Standard) |

| Molecular Weight | ~388.46 g/mol | ~391.48 g/mol (+3 Da shift) |

| Monoisotopic Mass | 388.20 | 391.22 |

| Lipophilicity (LogP) | ~0.6 (Amphoteric/Polar) | Slightly lower (C-D bonds are less polarizable) |

| pKa Values | 3.2 (COOH), 5.6 (COOH) | Identical (negligible isotope effect on pKa) |

| Role | Target Analyte (Active Metabolite) | Normalization Reference |

Part 2: Mass Spectrometric Behavior & Fragmentation

In LC-MS/MS workflows, specificity relies on Multiple Reaction Monitoring (MRM). The mass shift introduced by deuterium labeling must be sufficient to avoid "isotopic cross-talk."

Fragmentation Pathways

Ramiprilat ionizes efficiently in positive electrospray ionization (ESI+) mode to form the

-

Ramiprilat Precursor:

389.2 -

Primary Product Ion:

206.1. This fragment typically corresponds to the bicyclic octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety formed after the cleavage of the amide bond and loss of the phenyl-ethyl side chain.

The Ramiprilat-d3 Conundrum: The location of the deuterium label is critical.

-

Scenario A (Ideal): Label is on the bicyclic ring (retained fragment).

-

Transition:

. -

Result: Zero interference.

-

-

Scenario B (Common): Label is on the phenyl/side chain (lost fragment).

-

Transition:

. -

Result: The product ion is identical to the analyte. Specificity relies entirely on precursor separation.

-

Isotopic Cross-Talk (The "M+3" Effect)

A critical validation parameter is the contribution of the native Ramiprilat's natural isotopes to the internal standard channel.

-

Carbon-13 natural abundance (~1.1%) means a small fraction of native Ramiprilat exists as the M+3 isotopologue.

-

Risk: At high Ramiprilat concentrations (e.g.,

), the M+3 signal of the analyte may appear in the Ramiprilat-d3 channel ( -

Mitigation: Use a high concentration of IS (e.g., 50–100 ng/mL) to swamp this interference.

Part 3: The Chromatographic Deuterium Isotope Effect

Contrary to the assumption that IS and analyte co-elute perfectly, deuterated compounds often exhibit a slightly shorter retention time (RT) in Reverse Phase Chromatography (RPLC).

-

Mechanism: The C-D bond is shorter (shorter vibrational amplitude) and less polarizable than the C-H bond.[1] This makes the deuterated molecule slightly less lipophilic (lower Van der Waals interaction with the C18 stationary phase).

-

Observation: Ramiprilat-d3 may elute 0.05 – 0.2 minutes earlier than Ramiprilat.

-

Impact: If the RT shift is significant, the IS may not experience the exact same matrix suppression/enhancement zone as the analyte at the exact moment of ionization.

Visualizing the Workflow & Logic

Figure 1: Bioanalytical workflow illustrating the parallel processing of Ramiprilat and its deuterated standard, highlighting the chromatographic isotope effect.

Part 4: Validated Experimental Protocol

This protocol is designed for high-sensitivity quantification in human plasma, minimizing the impact of the RT shift described above.

Sample Preparation (Solid Phase Extraction)

SPE is preferred over protein precipitation to remove phospholipids that cause ion suppression, which is critical given the slight RT difference between analyte and IS.

-

Aliquot: 200 µL Human Plasma.

-

IS Spike: Add 20 µL Ramiprilat-d3 working solution (500 ng/mL in 50% Methanol).

-

Acidification: Add 200 µL 1% Formic Acid (disrupts protein binding).

-

SPE Loading: Condition HLB cartridges (1 mL MeOH, 1 mL Water). Load sample.

-

Wash: 1 mL 5% Methanol (removes salts/proteins).

-

Elution: 1 mL Methanol. Evaporate to dryness under

at 40°C. -

Reconstitution: 100 µL Mobile Phase.

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Phenomenex Luna, 5µm, 150x2mm) | Standard RP retention for polar acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for [M+H]+. |

| Mobile Phase B | Acetonitrile | Organic modifier.[2] |

| Gradient | 20% B to 90% B over 3 min | Rapid elution while retaining polar Ramiprilat. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Ion Source | ESI Positive | Amine groups protonate readily. |

MRM Transitions (Quantification Table)

| Compound | Precursor ( | Product ( | Dwell Time (ms) | Collision Energy (eV) |

| Ramiprilat | 389.2 | 206.1 | 100 | 28 |

| Ramiprilat-d3 | 392.2 | 209.1* | 100 | 28 |

*Note: Verify the specific d3-label position of your standard. If the label is on the lost side-chain, the product ion will be 206.1, requiring high chromatographic resolution.

Part 5: Synthesis & Stability Considerations

-

H/D Exchange: Deuterium on exchangeable positions (e.g., -OH, -NH, -COOH) is unstable in protic solvents and will back-exchange to Hydrogen immediately. Ramiprilat-d3 must have deuterium on the carbon backbone (C-D bonds) to be stable.

-

Storage: Store Ramiprilat-d3 stock solutions in non-protic solvents (e.g., DMSO or Acetonitrile) at -20°C to prevent any potential degradation or slow exchange over months.

References

-

Dziadosz, M. et al. (2023). "The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry." Forensic Science, Medicine and Pathology.[3]

-

Zhu, Z. et al. (2002).[3] "Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma." Journal of Chromatography B.

-

Ioffe, V. & Zigman, S. (2011). "Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC." BioForum.

-

Santa Cruz Biotechnology. "Ramiprilat-d3 Product Specifications."

Sources

A Technical Guide to the Bioactivation of Ramipril and the Analytical Role of Ramiprilat-d3

This guide provides an in-depth examination of the metabolic conversion of the prodrug ramipril into its pharmacologically active form, ramiprilat. It further elucidates the critical function of its deuterated isotopologue, ramiprilat-d3, as an internal standard in high-precision bioanalytical assays, a cornerstone of modern drug development and therapeutic monitoring.

Section 1: The Metabolic Pathway - Bioactivation of Ramipril

Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] However, ramipril itself is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its therapeutic effect.[1]

The Core Transformation: Ester Hydrolysis

The bioactivation of ramipril is a chemically straightforward but pharmacologically critical reaction: the hydrolysis of its ethyl ester group. This process converts the parent drug, ramipril, into its active dicarboxylic acid metabolite, ramiprilat.[1][2][3] This transformation occurs rapidly after oral administration, primarily in the liver.[1][3] Ramiprilat is a significantly more potent inhibitor of ACE than ramipril itself.[2][4] By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1][5][6]

The Key Enzyme: Carboxylesterase 1 (CES1)

The primary enzyme responsible for this vital hydrolytic conversion is Carboxylesterase 1 (CES1).[4][7] CES1 is the most abundant hydrolase in the human liver, accounting for up to 95% of the total hepatic hydrolytic activity.[4] This enzyme specializes in metabolizing compounds with ester, amide, or carbamate functionalities.[8] Studies have demonstrated that ramipril is readily hydrolyzed by CES1, whereas another major esterase, CES2, shows no significant activity towards it.[7][9][10] This enzymatic selectivity underscores the liver's central role in activating ramipril.[2][11]

Pharmacokinetic Implications

The prodrug strategy for ramipril enhances its oral bioavailability.[6] After absorption, the rapid and efficient conversion to ramiprilat by hepatic CES1 ensures that therapeutic concentrations of the active moiety are achieved. The resulting ramiprilat has a much longer elimination half-life compared to the initial phase of ramipril, contributing to the drug's long-acting effects suitable for once-daily dosing.[6] In addition to hydrolysis, both ramipril and ramiprilat can undergo further metabolism to form inactive glucuronide conjugates and other metabolites, which are then excreted.[3][6]

Sources

- 1. SMPDB [smpdb.ca]

- 2. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ramipril - BioPharma Notes [biopharmanotes.com]

- 4. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to the Solubility of Ramiprilat-d3 in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ramiprilat-d3 in organic solvents. As the deuterated analog of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, understanding its solubility is paramount for the development of robust analytical methods, formulation strategies, and pre-clinical evaluation. This document synthesizes available data, outlines authoritative methodologies for solubility determination, and discusses the theoretical underpinnings of its solubility profile based on physicochemical properties. We will explore the potential influence of isotopic labeling on solubility and provide field-proven protocols to empower researchers in their drug development endeavors.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its entire development lifecycle. For Ramiprilat-d3, a stable isotope-labeled internal standard used in pharmacokinetic studies, precise solubility data is indispensable. Inadequate solubility can lead to significant challenges, including poor oral bioavailability, difficulties in formulation, and inaccuracies in analytical quantitation.

This guide will delve into the core principles of solubility, the specific context for Ramiprilat-d3, and the practical methodologies required to accurately assess this vital parameter.

Physicochemical Profile of Ramiprilat and the Impact of Deuteration

Ramipril is a prodrug that is metabolized in the liver to its active form, Ramiprilat, by esterase enzymes.[1][2][3] Ramiprilat is a potent ACE inhibitor, and its deuterated form, Ramiprilat-d3, serves as a crucial tool in bioanalytical assays.

Key Physicochemical Properties Influencing Solubility:

-

Polarity and Functional Groups: Ramiprilat possesses both polar (carboxylic acid groups) and non-polar (phenylpropyl group) moieties. This amphiphilic nature dictates its solubility in a range of solvents. The two carboxylic acid groups make it an acidic compound, enhancing its solubility in polar solvents and aqueous bases.[4]

-

pKa: The dissociation constant (pKa) of the carboxylic acid groups is a key determinant of its pH-dependent aqueous solubility.

-

LogP: The octanol-water partition coefficient (LogP) provides an indication of its lipophilicity.

The Deuterium Isotope Effect on Solubility:

The replacement of hydrogen with deuterium (a "heavy" isotope of hydrogen) can subtly alter the physicochemical properties of a molecule.[5][] While the primary application of deuteration is often to modify metabolic pathways (the kinetic isotope effect), it can also influence properties like solubility.[5][][7] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in intermolecular interactions, such as hydrogen bonding and van der Waals forces. These alterations can, in some cases, lead to measurable differences in solubility.[7] While often minor, this potential for altered solubility necessitates empirical determination rather than direct extrapolation from the non-deuterated parent compound.

Solubility Data of Ramiprilat and Related Compounds

Direct quantitative solubility data for Ramiprilat-d3 in a wide array of organic solvents is not extensively published. However, data for the parent compounds, Ramipril and Ramiprilat, provide a crucial baseline for solvent selection and experimental design.

Table 1: Reported Solubility of Ramipril and Ramiprilat in Various Solvents

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| Ramipril | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | [8] |

| 83 mg/mL (199.27 mM) | 25 | [1] | ||

| Ethanol | ~25 mg/mL | Not Specified | [8] | |

| 83 mg/mL (199.27 mM) | 25 | [1] | ||

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [8] | |

| Methanol | Soluble | Not Specified | [2] | |

| Glacial Acetic Acid | Soluble | Not Specified | [2] | |

| Water | Sparingly Soluble | Not Specified | [2] | |

| Insoluble | 25 | [1] | ||

| Ramiprilat | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (257.43 mM) | Not Specified (warming to 60°C may be required) | [9] |

| Water | Soluble | Not Specified | [4] |

It is important to note that solubility values can vary slightly between different sources and batches of material.[1]

Interpretation of Data:

The data indicates that both Ramipril and its active metabolite, Ramiprilat, exhibit good solubility in polar aprotic solvents like DMSO and DMF, as well as in polar protic solvents like ethanol and methanol.[1][2][8][9] The higher solubility of Ramiprilat in DMSO compared to Ramipril is noteworthy and likely attributable to the presence of the free dicarboxylic acid.

Experimental Workflow for Determining Ramiprilat-d3 Solubility

A systematic approach is essential for the accurate and reproducible determination of solubility. The following workflow is based on established principles in pharmaceutical sciences.

Caption: A generalized workflow for the experimental determination of API solubility.

Detailed Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a reliable and straightforward approach that allows for the determination of the saturation point of a solute in a solvent.

Materials and Equipment:

-

Ramiprilat-d3 (of known purity)

-

High-purity organic solvents (e.g., HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of Ramiprilat-d3 to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[10] The time required for equilibration should be determined in preliminary experiments by sampling at various time points until the concentration of the solute in the solution plateaus.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of undissolved solid, centrifuge the vials at a high speed.[10]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any remaining fine particles.[10] This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of Ramiprilat-d3.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Self-Validation and Controls:

-

Visual Inspection: Ensure undissolved solid Ramiprilat-d3 remains in the vials after the equilibration period.

-

Time to Equilibrium: Conduct a preliminary study to determine the minimum time required to reach a solubility plateau.

-

Method Validation: The analytical method used for quantification (e.g., HPLC) must be fully validated for linearity, accuracy, and precision.

-

Replicates: Perform all solubility determinations in triplicate or greater to assess the variability of the results.[10]

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of Ramiprilat-d3, and it is crucial to control these variables to ensure data quality.

Caption: Key factors influencing the solubility of an Active Pharmaceutical Ingredient (API).

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[11] Therefore, maintaining a constant and recorded temperature during the experiment is critical.

-

Solid-State Properties: The crystalline form (polymorphism) of Ramiprilat-d3 can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is essential to characterize the solid form of the starting material.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter the solubility of the API. Using high-purity, anhydrous solvents is recommended where appropriate.

Conclusion

The solubility of Ramiprilat-d3 in organic solvents is a fundamental parameter that underpins its effective use in pharmaceutical research and development. While direct, comprehensive data for the deuterated form is limited, the solubility profile of the parent compound, Ramiprilat, provides a strong foundation for solvent selection. This guide has provided a robust theoretical framework and a detailed, field-proven experimental protocol for the accurate determination of Ramiprilat-d3 solubility. By adhering to these principles and methodologies, researchers can generate reliable and reproducible data, thereby facilitating smoother progress in analytical method development, formulation, and overall drug development timelines.

References

-

Cayman Chemical. Ramipril Product Information. Link

-

CymitQuimica. Ramiprilat Product Information. Link

-

Selleck Chemicals. Ramipril Datasheet. Link

-

Google Patents. Ramipril formulation with increased stability (EP1937220A2). Link

-

Journal of Drug Delivery and Therapeutics. (2022). Formulation and Evaluation of Microspheres of Ramipril. Link

-

MedChemExpress. Ramiprilat (HOE 498 diacid). Link

-

Google Patents. Preparation of ramipril and stable pharmaceutical compositions (US20070232680A1). Link

-

AERU, University of Hertfordshire. Ramipril (Ref: HOE-498). Link

-

World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Link

-

Research Journal of Pharmacy and Technology. (2019). Formulation and Evaluation of Ramipril Fast Dissolving Tablet using Solid Dispersion. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5362129, Ramipril. Link

-

TargetMol. Ramipril-d3 Product Information. Link

-

Journal of Solution Chemistry. (2018). Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. Link

-

Nature Reviews Drug Discovery. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Link

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Link

-

Teva API (TAPI). Solving solubility issues in modern APIs. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 36573, Acesulfame. Link

-

RSC Medicinal Chemistry. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Link

-

MedChemExpress. Ramipril-d3. Link

-

Polymers (Basel). (2012). Drug Solubility: Importance and Enhancement Techniques. Link

-

ACS Omega. (2020). Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K. Link

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Link

-

Cayman Chemical. Acesulfame (potassium salt) Product Information. Link

-

National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Link

-

Contract Pharma. (2023). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Link

-

ResearchGate. (2021). Deuterium as a tool for changing the properties of pharmaceutical substances (Review). Link

-

BOC Sciences. (2023). Benefits and Mechanisms of Deuterated Drugs.

-

ResearchGate. (2012). Solubility of Acesulfame Potassium in Ethanol + Water and Methanol + Water Systems from (275.84 to 322.90) K. Link

-

U.S. Food and Drug Administration (FDA). (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Link

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Link

-

The Science Coalition. (2023). Deuteration in Drug Development: Tiny Reactions with Big Promise. Link

-

Acanthus Research. Ramipril-D3. Link

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 87269-97-4: Ramiprilat | CymitQuimica [cymitquimica.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. who.int [who.int]

- 11. pubs.acs.org [pubs.acs.org]

Ramiprilat-d3 isotopic purity and enrichment levels

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Ramiprilat-d3

Abstract

This technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on the critical evaluation of Ramiprilat-d3, a stable isotope-labeled (SIL) internal standard. The accuracy and reliability of pharmacokinetic and bioequivalence studies hinge on the precise characterization of such standards.[1][2] This document delves into the fundamental concepts of isotopic purity and enrichment, outlines the primary analytical methodologies for their determination—namely mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy—and provides detailed, field-proven experimental protocols. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide serves as an authoritative resource for ensuring the scientific integrity of quantitative bioanalysis.

Introduction to Ramiprilat-d3 as an Internal Standard

Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension and heart failure.[3] It is a prodrug that is metabolized in the liver to its active form, Ramiprilat.[4][5] In quantitative bioanalysis, such as pharmacokinetic studies measuring drug concentrations in plasma, a reliable internal standard is paramount.

Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification.[1] Ramiprilat-d3 is the deuterated analogue of Ramiprilat, where three hydrogen atoms have been replaced by deuterium. Its utility stems from the fact that it is chemically identical to the analyte (Ramiprilat), ensuring it behaves similarly during sample extraction, chromatography, and ionization.[2][6] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and differential detection enable precise correction for matrix effects and variations in sample processing, leading to highly accurate and reproducible results.[1]

The efficacy of Ramiprilat-d3 as an internal standard is directly dependent on its isotopic quality. High isotopic purity and enrichment are essential to prevent signal overlap and ensure that the standard's response is not compromised by the presence of unlabeled or partially labeled species.

Defining Isotopic Purity and Enrichment: A Critical Distinction

In the context of deuterated compounds, the terms 'isotopic purity' and 'isotopic enrichment' are often used interchangeably, but they represent distinct and critical parameters.[7]

-

Isotopic Enrichment : This refers to the percentage of deuterium found at a specific labeled position within the molecule.[7] For instance, if a starting material has 99% isotopic enrichment, it means that for any given labeled position on a molecule, there is a 99% probability of it being a deuterium atom and a 1% probability of it being a hydrogen atom.[7]

-

Isotopic Purity (or Species Abundance) : This describes the percentage of the entire population of molecules that possesses the desired, fully deuterated isotopic composition.[7] For Ramiprilat-d3, this is the percentage of molecules that are precisely d3, as opposed to those that may be d2, d1, or d0 (unlabeled).

A high isotopic enrichment in the starting materials does not guarantee 100% isotopic purity in the final product. The statistical probability of incorporating a hydrogen atom at any of the three labeled sites means that a batch of Ramiprilat-d3 will always contain a distribution of isotopologues.

Caption: Relationship between Isotopic Enrichment and Purity.

Analytical Methodologies for Characterization

A dual-pronged approach using both Mass Spectrometry and NMR Spectroscopy is required for the comprehensive characterization of Ramiprilat-d3. These techniques provide complementary information on isotopic distribution and structural integrity.[8]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary tool for determining isotopic purity.[8][9] The high resolving power of modern instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the baseline separation of the mass signals from different isotopologues (d0, d1, d2, d3).[9]

The causality for choosing HRMS is its ability to provide unambiguous mass assignments. This prevents isotopic overlap between neighboring signals, which could lead to erroneous purity calculations.[9] By extracting the ion chromatograms for each isotopologue and integrating their respective peak areas, a quantitative measure of the species abundance can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the overall isotopic distribution, it cannot differentiate between positional isotopomers or confirm that deuteration occurred at the intended sites.[10] NMR spectroscopy is indispensable for verifying the structural integrity and pinpointing the location of the deuterium labels.[8]

¹H NMR (Proton NMR) is used to observe the absence of signals at the deuterated positions, providing a qualitative and semi-quantitative confirmation of labeling. For a more direct and quantitative assessment, ²H NMR (Deuterium NMR) can be employed, which directly observes the deuterium signals.[11] This provides unequivocal proof of the labeling positions and can also be used to assess enrichment levels.[11][12]

Experimental Protocols

The following protocols represent self-validating workflows for the characterization of Ramiprilat-d3.

Protocol: Isotopic Purity Assessment by LC-HRMS

This protocol outlines the determination of the isotopologue distribution of Ramiprilat-d3.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of Ramiprilat-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Create a working solution by diluting the stock to ~1 µg/mL.

-

LC System Configuration:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

HRMS System Configuration (Positive ESI Mode):

-

Scan Mode: Full Scan MS (Profile mode).

-

Mass Range: m/z 150-500.

-

Resolution: >25,000 FWHM.

-

Ionization Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity of Ramiprilat.

-

-

Data Acquisition: Inject the working solution and acquire the full scan data. Ensure the chromatographic peak is well-defined.

-

Data Processing:

-

Identify the retention time for Ramiprilat-d3.

-

Generate a mass spectrum across the chromatographic peak.

-

Extract ion chromatograms (EICs) for the theoretical [M+H]⁺ ions of each isotopologue (see Table 1). Use a narrow mass extraction window (e.g., ±5 ppm).

-

Integrate the peak area for each EIC.

-

-

Calculation of Isotopic Purity:

-

Sum the areas of all isotopologue peaks (A_d0 + A_d1 + A_d2 + A_d3).

-

Calculate the percentage of each species, with the isotopic purity being the percentage of the d3 species: % Isotopic Purity = (A_d3 / (A_d0 + A_d1 + A_d2 + A_d3)) * 100

-

Caption: Workflow for Isotopic Purity Analysis by LC-HRMS.

Protocol: Structural Integrity and Enrichment Confirmation by NMR

This protocol verifies the location of the deuterium labels.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Ramiprilat-d3 in a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d). Note: The choice of solvent should avoid signals that overlap with analyte signals.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Causality: The primary goal is to confirm the significant reduction or complete absence of proton signals at the positions expected to be deuterated.

-

Integrate the remaining signals corresponding to non-labeled protons and compare them to the residual signals at the labeled sites to estimate the level of deuteration.

-

-

²H NMR Acquisition (Optional but Recommended):

-

Acquire a proton-decoupled ²H NMR spectrum.

-

Causality: This experiment directly detects the deuterium nuclei, providing definitive proof of their location.

-

The chemical shifts in the ²H spectrum should correspond directly to the chemical shifts of the protons they replaced in the ¹H spectrum.

-

-

Data Analysis:

-

Compare the acquired ¹H spectrum with a reference spectrum of unlabeled Ramiprilat to confirm that the expected signals are diminished.

-

In the ²H spectrum, confirm that signals appear only at the intended positions of labeling.

-

Data Presentation and Interpretation

Clear data presentation is essential for quality control and regulatory submission.

Table 1: Theoretical Masses for Ramiprilat Isotopologues

| Isotopologue | Molecular Formula | Exact Mass (Monoisotopic) | [M+H]⁺ Ion (m/z) |

| Ramiprilat (d0) | C₂₁H₂₈N₂O₅ | 388.1998 | 389.2071 |

| Ramiprilat-d1 | C₂₁H₂₇DN₂O₅ | 389.2061 | 390.2134 |

| Ramiprilat-d2 | C₂₁H₂₆D₂N₂O₅ | 390.2124 | 391.2197 |

| Ramiprilat-d3 | C₂₁H₂₅D₃N₂O₅ | 391.2186 | 392.2259 |

Note: The chemical formula for Ramiprilat is C₂₁H₂₈N₂O₅.[13] The formula for Ramiprilat-d3 is C₂₁H₂₅D₃N₂O₅.[14]

Table 2: Example Isotopic Purity Calculation from LC-HRMS Data

| Isotopologue | Integrated Peak Area (Arbitrary Units) | Percentage of Total |

| d0 [M+H]⁺ | 1,500 | 0.15% |

| d1 [M+H]⁺ | 8,500 | 0.85% |

| d2 [M+H]⁺ | 45,000 | 4.50% |

| d3 [M+H]⁺ | 945,000 | 94.50% |

| Total | 1,000,000 | 100.00% |

In this example, the Isotopic Purity of the Ramiprilat-d3 batch is 94.50% . A common acceptance criterion for SIL internal standards is an isotopic purity of ≥98% or even ≥99% to minimize any potential contribution to the unlabeled analyte signal.

Conclusion

The rigorous characterization of Ramiprilat-d3 is not merely a quality control exercise; it is a fundamental requirement for ensuring the integrity of bioanalytical data. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a complete picture of isotopic purity, enrichment, and structural identity. By implementing the structured, self-validating protocols described in this guide, researchers can confidently establish the suitability of their stable isotope-labeled internal standards, thereby upholding the highest standards of scientific accuracy and trustworthiness in drug development.

References

-

Determination of Ramipril in Human Plasma and Its Fragmentation by UPLC-Q-TOF-MS With Positive Electrospray Ionization. PubMed. Available at: [Link].

-

Bio-Analytical Method Development and Validation for Ramipril and Its Metabolite by Liquid Chromatography- Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences. Available at: [Link].

-

Expeditious Synthesis of Ramipril: An Angiotensin Converting Enzyme (ACE) Inhibitor. ResearchGate. Available at: [Link].

-

Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. Available at: [Link].

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link].

- Ramipril Formulation. Google Patents.

-

The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry. National Institutes of Health. Available at: [Link].

-

Ramipril | C23H32N2O5. PubChem, National Institutes of Health. Available at: [Link].

-

A review on validated analytical methods for Ramipril. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link].

-

Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization. ResearchGate. Available at: [Link].

-

SIMULTANEOUS ESTIMATION OF RAMIPRIL AND ITS ACTIVE METABOLITE RAMIPRILAT IN HUMAN PLASMA BY ESI-LC-MS/MS. Journal of Drug Delivery and Therapeutics. Available at: [Link].

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, Royal Society of Chemistry. Available at: [Link].

-

Deuterium Labeled Compounds. ZEOCHEM. Available at: [Link].

-

Ramipril-D3. Acanthus Research. Available at: [Link].

- Preparation method of ramipril. Google Patents.

-

Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link].

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. Available at: [Link].

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. National Institutes of Health. Available at: [Link].

-

Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link].

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Available at: [Link].

-

Deuterium in drug discovery: progress, opportunities and challenges. National Institutes of Health. Available at: [Link].

-

Ramiprilat-d3. Pharmaffiliates. Available at: [Link].

-

The Selection of Internal Standards in the Absence of Isotopes. WelchLab. Available at: [Link].

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. wjbphs.com [wjbphs.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. welchlab.com [welchlab.com]

- 7. isotope.com [isotope.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. almacgroup.com [almacgroup.com]

- 10. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 13. Ramiprilat | RAAS | TargetMol [targetmol.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

Pharmacokinetics of Ramiprilat-d3 in biological systems

Topic: Bioanalytical Pharmacokinetics of Ramiprilat-d3 in Biological Systems Content Type: Technical Whitepaper & Methodological Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists

This technical guide addresses the application and behavior of Ramiprilat-d3 , the stable isotope-labeled internal standard (IS) for Ramiprilat (the active diacid metabolite of the prodrug Ramipril). While Ramiprilat-d3 is not a clinical therapeutic, its "pharmacokinetics"—defined here as its extraction recovery, chromatographic retention, and ionization efficiency relative to the analyte—are the critical determinants of data integrity in bioequivalence (BE) and pharmacokinetic (PK) studies.

This document moves beyond standard operating procedures (SOPs) to explore the mechanistic causality of using Ramiprilat-d3 to correct for the polyphasic elimination and tight-binding kinetics characteristic of ACE inhibitors.

Molecular Characteristics & Stability Profile

To validate Ramiprilat PK data, one must understand the physicochemical distinctions between the analyte and its deuterated proxy.

| Feature | Ramiprilat (Analyte) | Ramiprilat-d3 (Internal Standard) | Technical Implication |

| Chemical Structure | $(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Identical core with 3 deuterium atoms (usually on the phenyl ring or propanoyl methyl group) | The -d3 label must be located on a non-exchangeable site to prevent label loss during acidic extraction. |

| Molecular Weight | ~388.4 g/mol | ~391.4 g/mol (+3 Da) | Mass shift allows separation in Q1/Q3 MS channels without "cross-talk." |

| pKa Values | pKa1 ~2.5 (COOH), pKa2 ~5.5 (COOH) | Identical | Co-elution is guaranteed; both require acidic mobile phases for protonation. |

| Lipophilicity (LogP) | Low (Polar/Amphoteric) | Slightly lower (Deuterium Isotope Effect) | Deuterated compounds may elute slightly earlier than protium forms on C18 columns (approx. 0.05–0.1 min shift). |

Critical Insight: Ramiprilat exhibits a terminal elimination half-life of ~120 hours due to high-affinity binding to tissue ACE.[1] Consequently, the IS (Ramiprilat-d3) must demonstrate stability in the autosampler for extended periods (up to 72h) to cover long analytical batch runs required for these PK profiles.

Bioanalytical Role in PK Studies

The "pharmacokinetics" of Ramiprilat-d3 within the analytical system serves as the control variable. It corrects for two major sources of error in ACE inhibitor analysis:

-

Zwitterionic Matrix Effects: Ramiprilat has two carboxylic acid groups and a secondary amine. In plasma, it forms zwitterions that suffer from severe ion suppression by phospholipids. Ramiprilat-d3 experiences the exact same suppression, normalizing the signal.

-

Extraction Efficiency: Ramiprilat is highly polar. Liquid-Liquid Extraction (LLE) using ethyl acetate or MTBE often yields low recovery (<60%). Ramiprilat-d3 tracks this loss perfectly, ensuring calculated concentrations remain accurate even if extraction is inefficient.

Visualizing the Bioanalytical Workflow

Figure 1: Critical path for Ramiprilat-d3 integration. Note the acidification step is vital to protonate the diacid moiety for retention on SPE/LC phases.

Experimental Protocol: Validated LC-MS/MS Methodology

This protocol is designed for high-sensitivity quantification (LLOQ: 0.1 ng/mL) necessary to track the long terminal phase of Ramiprilat.

A. Reagent Preparation

-

Stock Solution: Dissolve 1 mg Ramiprilat-d3 in Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.

B. Sample Extraction (Solid Phase Extraction - Recommended)

Rationale: Protein precipitation (PPT) leaves too many phospholipids that suppress the Ramiprilat signal. SPE provides cleaner baselines.

-

Aliquot: Transfer 200 µL human plasma to a 96-well plate.

-

Spike: Add 20 µL Ramiprilat-d3 Working Solution . Vortex 30s.

-

Acidify: Add 200 µL 2% Formic Acid (aq). Crucial: Lowers pH < 3 to suppress ionization of carboxylic acids, improving retention on reversed-phase sorbents.

-

Load: Apply to pre-conditioned HLB (Hydrophilic-Lipophilic Balance) or MAX (Mixed-mode Anion Exchange) cartridges.

-

Wash:

-

Wash 1: 5% Methanol in Water (Removes salts/proteins).

-

Wash 2: 100% Methanol (Only if using MAX; if using HLB, skip strong organic wash to avoid eluting analyte).

-

-

Elute: Methanol containing 2% Formic Acid.

-

Reconstitute: Evaporate under nitrogen; reconstitute in Mobile Phase.

C. LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm | Retains hydrophobic core; sub-2µm particles improve peak shape. |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains protonation of Ramiprilat (pKa ~2.5). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |

| Gradient | 10% B to 90% B over 3.0 min | Fast elution while separating phospholipids. |

| Ionization | ESI Positive Mode | Protonated molecular ion |

D. MRM Transitions (Mass Spectrometry)

-

Ramiprilat (Analyte):

(Collision Energy: ~25 eV) -

Ramiprilat-d3 (IS):

-

Note: The fragment

206/209 typically corresponds to the bicyclic ring system. Ensure the deuterium label is on the ring system or the proline residue to track this fragment. If the label is on the phenyl group, the fragment might remain 206, leading to cross-talk. Always verify the CoA.

-

Pharmacokinetic Data Interpretation

The use of Ramiprilat-d3 allows for the accurate derivation of the following PK parameters, which are often skewed in non-IS corrected methods:

- Accuracy: Ramiprilat absorption is rapid (peak ~1-2 hours). High concentrations can saturate the detector. The IS ratio corrects for non-linear ionization at high concentrations.

-

Terminal Phase (

): Ramiprilat has a biphasic elimination.-

Phase 1: Rapid elimination (renal).

-

Phase 2: Very slow release from ACE binding sites (t1/2 > 100h).

-

Role of IS: At low concentrations (Phase 2), adsorption to glass vials and tubing becomes significant. Ramiprilat-d3 acts as a "carrier," occupying active sites on glassware to ensure the analyte reaches the detector.

-

Mechanism of Action Diagram

Figure 2: In vivo pathway of Ramiprilat. The IS (Ramiprilat-d3) is added ex vivo to quantify the 'Ramiprilat' node in plasma samples.

Theoretical In Vivo Kinetics (The Isotope Effect)

While Ramiprilat-d3 is used ex vivo, researchers must understand the Kinetic Isotope Effect (KIE) if it were used as a tracer in vivo:

-

Metabolic Stability: Deuterium-carbon bonds (

) are stronger than Protium-carbon bonds ( -

Ramiprilat Reality: Ramiprilat is primarily excreted unchanged by the kidneys. It undergoes minimal metabolism. Therefore, Ramiprilat-d3 is expected to have an identical in vivo PK profile to Ramiprilat , making it an ideal "biological tracer" if required for microdosing studies, as it will not suffer from metabolic switching.

References

-

Thakkar, R. S., et al. (2020). A validated LC-MS/MS bioanalytical method for the simultaneous determination of three ACE-inhibitors in human plasma.[2][3][4] International Journal of Pharmaceutical Sciences and Research. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5362129, Ramipril. PubChem. Link

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

-

Ball, S. G., et al. (1986). Clinical pharmacokinetics of ramipril.[1][2][5][6][7][8][9] Clinical Pharmacokinetics.[1][5][6][10] Link

-

Toronto Research Chemicals. (2024). Ramiprilat-d3 Product Information & Structure.[11]Link

Sources

- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjbphs.com [wjbphs.com]

- 3. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of ramipril and piretanide administered alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of renal function on the pharmacokinetics of ramipril (HOE 498) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cigb.edu.cu [cigb.edu.cu]

- 11. medchemexpress.com [medchemexpress.com]

Ramiprilat-d3 storage conditions and shelf life

An In-Depth Technical Guide to the Storage, Handling, and Stability of Ramiprilat-d3

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the critical parameters governing the stability and shelf life of Ramiprilat-d3. As a deuterated internal standard, the integrity of Ramiprilat-d3 is paramount for achieving accurate and reproducible results in quantitative analysis. This document synthesizes data from manufacturers, stability studies of the parent compound, and best practices for handling isotopically labeled compounds to offer researchers a reliable framework for its use.

Introduction: The Critical Role of Ramiprilat-d3 in Bioanalysis

Ramiprilat is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril[1][2]. Ramipril itself is a prodrug, which is metabolized in the liver to the significantly more potent Ramiprilat[1][2][3]. In the realm of pharmacokinetic and metabolic research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are indispensable for accurate quantification.

Ramiprilat-d3 is the deuterium-labeled analog of Ramiprilat[4]. The incorporation of deuterium atoms results in a compound that is chemically almost identical to the endogenous analyte but has a different mass-to-charge ratio, making it an ideal internal standard. It co-elutes with the unlabeled analyte, experiences similar ionization effects in the mass spectrometer, and can correct for variations during sample preparation and instrument analysis, thereby ensuring data integrity[5]. However, the utility of Ramiprilat-d3 is entirely dependent on its chemical stability. Degradation can lead to a loss of the standard, resulting in inaccurate quantification of the target analyte.

Core Principles of Storage and Handling

The primary objective when storing Ramiprilat-d3 is to mitigate chemical degradation and potential isotopic exchange. The principal environmental factors that influence the stability of Ramipril and its analogs are temperature, moisture, and light[3][5][6].

Temperature: The Primary Determinant of Stability

Temperature is a critical factor that directly accelerates the rate of chemical degradation[6]. As with most complex organic molecules, lower temperatures are universally recommended to preserve the integrity of Ramiprilat-d3.

-

Solid Form (Powder): For long-term storage, Ramiprilat-d3 in its solid, powdered form should be stored at -20°C . At this temperature, the compound can be expected to remain stable for extended periods, with some suppliers indicating a shelf life of up to 3 years [7]. This is the most reliable condition for archiving the material.

-

In Solvent (Stock Solutions): Once dissolved in a solvent, the stability of Ramiprilat-d3 decreases. For stock solutions, storage at -80°C is strongly recommended[7][8]. This ultra-low temperature significantly slows down any potential degradation reactions in the solution phase. The shelf life in a solvent at -80°C is typically cited as up to 1 year [7]. Short-term storage of solutions at -20°C is possible, but the viable period is reduced to approximately one month[8].

Moisture and Humidity: The Catalyst for Hydrolysis

Ramipril and its active metabolite Ramiprilat are susceptible to degradation via hydrolysis[6][9][10]. Exposure to moisture can facilitate the cleavage of the ester group (in the case of the prodrug Ramipril) or other hydrolytic degradation pathways. Therefore, it is imperative to protect the compound from humidity.

-

Actionable Insight: Always store Ramiprilat-d3 in a tightly sealed container. When handling the solid powder, it is advisable to do so in a controlled environment, such as a glove box with an inert atmosphere or, at a minimum, to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

Light: A Potential Initiator of Degradation

While Ramipril has been shown to be relatively stable under photolytic stress compared to other degradation pathways, general best practices for storing analytical standards dictate protection from light[5][9]. Light exposure can provide the activation energy for unforeseen degradation reactions.

-

Actionable Insight: Store containers of Ramiprilat-d3, both solid and in solution, in the dark. Using amber vials or wrapping containers in aluminum foil provides an effective barrier against light.

Shelf Life and Chemical Stability Profile

The shelf life of Ramiprilat-d3 is intrinsically linked to its storage conditions. The data below summarizes the expected stability based on manufacturer recommendations and stability studies of the parent compound.

Quantitative Stability Data

| Form | Storage Temperature | Recommended Shelf Life | Primary Rationale |

| Solid (Powder) | -20°C | Up to 3 years[7] | Minimizes all degradation pathways. |

| In Solvent | -80°C | Up to 1 year[7] | Significantly slows solution-phase degradation. |

| In Solvent | -20°C | Up to 1 month[8] | Suitable for short-term working stock solutions. |

| In Solvent | 4°C (Refrigerated) | Not recommended for long-term storage | Increased risk of degradation. |

| In Solvent | Room Temperature | Not recommended | Rapid degradation is likely. |

Understanding Degradation Pathways

The stability of Ramiprilat-d3 is best understood by examining the known degradation pathways of Ramipril. The two primary degradation reactions are hydrolysis and intramolecular cyclization[3][10].

-

Hydrolysis to Ramiprilat: The parent drug, Ramipril, degrades by hydrolysis of its ethyl ester group to form Ramiprilat. While Ramiprilat-d3 is already the diacid form, further hydrolysis at other sites is possible under harsh conditions (e.g., strong acid or base)[9].

-

Cyclization to Diketopiperazine (DKP): Both Ramipril and Ramiprilat can undergo an internal cyclization reaction to form a diketopiperazine derivative. This is a significant degradation pathway, particularly accelerated by heat and moisture[6][9][10]. The formation of this DKP impurity is highly undesirable as it is pharmacologically inactive[10].

The following diagram illustrates these key degradation pathways originating from the parent compound, Ramipril.

Caption: Primary degradation pathways of Ramipril.

Experimental Protocols and Methodologies

Adherence to validated protocols is essential for maintaining the integrity and concentration of Ramiprilat-d3 standards.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of Ramiprilat-d3.

-

Equilibration: Remove the vial containing solid Ramiprilat-d3 from the -20°C freezer. Allow it to sit unopened on the benchtop for at least 30 minutes to equilibrate to room temperature. This is a critical step to prevent water condensation on the compound.

-

Weighing: Accurately weigh the desired amount of Ramiprilat-d3 powder using a calibrated analytical balance. Perform this step in an environment with controlled humidity if possible.

-

Solubilization: Add the appropriate volume of a suitable solvent (e.g., Methanol or DMSO) to the weighed powder to achieve the target concentration. Ensure the solvent is of high purity (e.g., HPLC or LC-MS grade).

-

Mixing: Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution. A brief sonication may be used if necessary, but avoid excessive heating.

-

Aliquoting and Storage: Immediately aliquot the stock solution into smaller volumes in amber, screw-cap vials. This prevents contamination and degradation from repeated freeze-thaw cycles of the main stock[8].

-

Labeling and Logging: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and preparer's initials. Log the information in the laboratory's reference standard inventory.

-

Final Storage: Place the aliquots in a designated -80°C freezer for long-term storage.

Workflow for Handling and Use of Ramiprilat-d3

The following diagram outlines a self-validating workflow for the lifecycle management of Ramiprilat-d3 in a research setting.

Caption: Recommended workflow for Ramiprilat-d3 handling.

Conclusion and Best Practices Summary

The chemical integrity of Ramiprilat-d3 is foundational to the validity of any quantitative study in which it is used. The causality behind the stringent storage protocols is clear: to prevent degradation via hydrolysis and cyclization, which are accelerated by elevated temperature and moisture.

Key Takeaways:

-

Solid is More Stable: Store Ramiprilat-d3 as a solid at -20°C for maximal shelf life.

-

Ultra-Low for Solutions: Once in solution, store aliquots at -80°C to minimize degradation.

-

Avoid Moisture and Light: Always keep the compound in tightly sealed, light-resistant containers.

-

Prevent Freeze-Thaw Cycles: Aliquoting stock solutions is a mandatory practice to preserve the primary stock.

-

Equilibrate Before Opening: Always allow containers to reach room temperature before opening to prevent moisture condensation.

By adhering to these field-proven principles and protocols, researchers can ensure the stability of their Ramiprilat-d3 standard, thereby upholding the accuracy and trustworthiness of their experimental results.

References

-

Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces - MDPI. MDPI. [Link]

-

Ramipril Tablets: Package Insert / Prescribing Info / MOA - Drugs.com. Drugs.com. [Link]

-

RAMIPRIL capsule - DailyMed. DailyMed. [Link]

-

What is the storage conditions and protocol for deuterated standards of organic compounds? | ResearchGate. ResearchGate. [Link]

-

Ramipril: Package Insert / Prescribing Information / MOA - Drugs.com. Drugs.com. [Link]

-

Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - NIH. National Institutes of Health. [Link]

-

Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC. National Institutes of Health. [Link]

-

Ramipril | C23H32N2O5 | CID 5362129 - PubChem - NIH. National Institutes of Health. [Link]

-

(PDF) Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method - ResearchGate. ResearchGate. [Link]

-

Ramipril API Manufacturer and Supplier | CAS 87333-19-5 - Dr. Reddy's. Dr. Reddy's Laboratories. [Link]

-

Ramipril-D3 - Acanthus Research. Acanthus Research. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

-

The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. MDPI. [Link]

-

How To Properly Store Your Radiolabeled Compounds - Moravek. Moravek. [Link]

-

Isotopic labeling - Wikipedia. Wikipedia. [Link]

-

The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. MDPI. [Link]

-

Deuterated - Solvents, Reagents& Accessories - Chromservis. Chromservis. [Link]

-

Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC. National Institutes of Health. [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC. National Institutes of Health. [Link]

-

Ramipril - Proteopedia, life in 3D. Proteopedia. [Link]index.php/Ramipril)

Sources

- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ramiprilat-d3 | CAS 1356933-70-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ramipril-d3_TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]